

# An In-Depth Technical Guide to 2,3-Dichlorobenzoyl Chloride

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## Compound of Interest

Compound Name: 2,3-Dichlorobenzoyl chloride

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This technical guide provides a comprehensive overview of **2,3-Dichlorobenzoyl chloride**, a significant chemical intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

## Core Properties of 2,3-Dichlorobenzoyl Chloride

**2,3-Dichlorobenzoyl chloride** is a reactive compound used in the synthesis of various pharmaceuticals and specialty chemicals. Its physical and chemical properties are critical for its application in further chemical reactions.

Property	Value	Citations
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> O	[1][2][3][4]
Molecular Weight	209.46 g/mol	[1][2][4]
CAS Number	2905-60-4	[1][2]
Appearance	Yellow liquid or solid (powder to lump)	[5][6]
Melting Point	30-32°C	[3]
Boiling Point	257.2 ± 20.0 °C at 760 mmHg	[3]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[3]

## Experimental Protocols: Synthesis of 2,3-Dichlorobenzoyl Chloride

The synthesis of **2,3-Dichlorobenzoyl chloride** can be achieved through several methods. Below are detailed protocols for two common laboratory and industrial-scale syntheses.

### Method 1: From 2,3-Dichlorobenzoic Acid

This method involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride.[\[2\]](#)[\[7\]](#)

- Materials: 2,3-dichlorobenzoic acid, thionyl chloride, inert atmosphere (e.g., nitrogen or argon).
- Procedure:
  - To a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2,3-dichlorobenzoic acid (0.2 mol) and an excess of newly distilled thionyl chloride (100 ml, 1.35 mol).[\[5\]](#)
  - Add a calcium chloride drying tube to the top of the condenser.[\[5\]](#)
  - Heat the mixture to reflux with stirring. The reaction is typically carried out for 21 hours.[\[5\]](#)
  - After the reaction is complete, distill off the unreacted thionyl chloride.[\[5\]](#)
  - The remaining crude product is then purified by vacuum distillation to yield **2,3-Dichlorobenzoyl chloride**. The fraction is collected at 146-148 °C / 4.13 kPa.[\[5\]](#)

### Method 2: Hydrolysis of 2,3-Dichlorobenzotrichloride

This industrial method involves the hydrolysis of 2,3-dichlorobenzotrichloride, often produced via photochlorination of 2,3-dichlorotoluene.[\[7\]](#)[\[8\]](#)

- Materials: 2,3-dichlorobenzotrichloride, water, zinc chloride (ZnCl<sub>2</sub>) catalyst.
- Procedure:

- Load a reactor with 366.5 g of 2,3-dichlorobenzotrichloride (96.0% assay, 1.33 moles) and 1 g of  $\text{ZnCl}_2$ .[\[4\]](#)[\[8\]](#)
- Heat the mixture to a temperature of 160-165°C.[\[4\]](#)[\[8\]](#)
- Add 24.0 g of water dropwise to the reactor over 1 hour while maintaining the temperature at 160-165°C.[\[4\]](#)[\[8\]](#)
- Upon completion of the addition, the crude product is distilled to yield 247.9 g of **2,3-dichlorobenzoyl chloride** with a purity of 98.9% (GC assay).[\[4\]](#)[\[8\]](#) The yield for this process is approximately 88.0%.[\[4\]](#)[\[8\]](#)

## Application in Synthesis: Preparation of Lamotrigine Intermediate

**2,3-Dichlorobenzoyl chloride** is a key starting material for the synthesis of 2,3-dichlorobenzoyl cyanide, an intermediate in the production of the antiepileptic drug Lamotrigine.[\[5\]](#)[\[7\]](#)

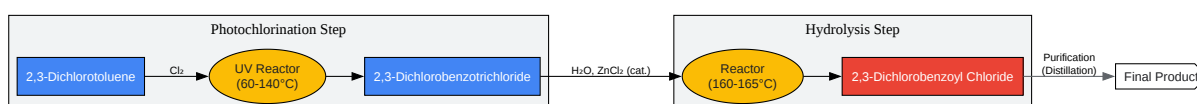
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide

- Materials: **2,3-Dichlorobenzoyl chloride**, cuprous cyanide ( $\text{CuCN}$ ), toluene.
- Procedure:
  - A reactor is charged with 350.0 g of **2,3-dichlorobenzoyl chloride** (1.67 moles) and 200.0 g of cuprous cyanide.[\[7\]](#)[\[8\]](#)[\[9\]](#)
  - The mixture is heated to 160-165°C and stirred at this temperature for 7 hours.[\[7\]](#)[\[8\]](#)[\[9\]](#)
  - The reaction mixture is then cooled to 85°C, and 1200 ml of toluene is added.[\[7\]](#)[\[8\]](#)[\[9\]](#)
  - The mixture is stirred for 1 hour at 60°C, then cooled to 15°C to allow for the filtration of inorganic salts.[\[7\]](#)[\[8\]](#)[\[9\]](#)
  - Toluene is removed from the filtrate by distillation under reduced pressure at 55°C.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- The resulting crude product is crystallized from petroleum ether to give 323.3 g of 2,3-dichlorobenzoyl cyanide with a purity of 97.4%.<sup>[8][9]</sup>

## Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway from 2,3-Dichlorotoluene to **2,3-Dichlorobenzoyl Chloride**, a key industrial manufacturing process.



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Caption: Industrial synthesis of **2,3-Dichlorobenzoyl Chloride**.

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